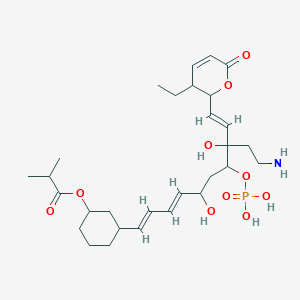

Phoslactomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phoslactomycin A is a natural product that is isolated from Streptomyces sp. strain NRRL 18488. It is a potent inhibitor of RNA polymerase, a vital enzyme in transcription, and has gained significant attention in the scientific community due to its potential applications in biomedical research.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Phoslactomycin A and its family have been a focus of synthesis studies due to their unique structural properties and potential as protein phosphatase inhibitors. Research has developed methodologies for the synthesis of phoslactomycins, highlighting their complex molecular structures. Notably, an enantio- and stereoselective synthesis route for phoslactomycins, including (+)-phoslactomycin B, was established, emphasizing the challenges in replicating these complex structures in a lab setting (Sarkar et al., 2009).

Biosynthesis Pathways

- Phoslactomycins are produced by various Streptomyces species, and research has identified and characterized their biosynthetic gene clusters. The identification of these clusters in Streptomyces platensis and the role of specific regulatory genes (PnR1 and PnR2) in PLMs biosynthesis highlight the complex genetic pathways behind the natural production of these compounds (Chen et al., 2012).

Biological Activities

- Phoslactomycin A is known to inhibit protein Ser/Thr phosphatase 2A (PP2A), and studies have further investigated its mechanism of action. One study identified the binding site of phoslactomycin A on the PP2A catalytic subunit, revealing insights into its inhibitory mechanism and potential therapeutic applications (Teruya et al., 2005).

Genetic Manipulation for Enhanced Production

- Genetic manipulation of the biosynthetic process for phoslactomycins has been explored to enhance their production and explore their antitumor and antifungal activities. This includes stability studies of PLM B, a related compound, and manipulation of the biosynthetic genes to produce specific PLM analogs at higher titers (Ghatge et al., 2006).

Propriétés

Numéro CAS |

122856-25-1 |

|---|---|

Nom du produit |

Phoslactomycin A |

Formule moléculaire |

C29H46NO10P |

Poids moléculaire |

599.6 g/mol |

Nom IUPAC |

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate |

InChI |

InChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+ |

Clé InChI |

LOAKADZNOAGFPM-XNHNZVDCSA-N |

SMILES isomérique |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O |

SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O |

SMILES canonique |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O |

Synonymes |

phoslactomycin A |

Origine du produit |

United States |

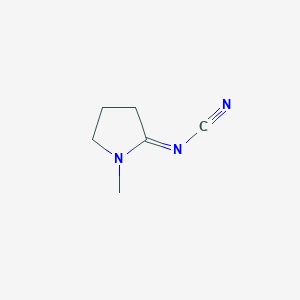

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)